
Ecliptasaponin A
Overview
Description
Ecliptasaponin A is a complex organic compound known for its significant biological activities. This compound is a derivative of oleanolic acid, a naturally occurring triterpenoid found in various plants. The presence of the beta-D-glucopyranosyloxy group enhances its solubility and bioavailability, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ecliptasaponin A typically involves multiple steps, starting from oleanolic acid. The key steps include:
Hydroxylation: The hydroxyl group at the 16-alpha position is introduced via selective hydroxylation reactions, using reagents like osmium tetroxide or hydrogen peroxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound in large quantities. This method is advantageous due to its cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions
Ecliptasaponin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of alkyl or acyl groups.
Scientific Research Applications
Anticancer Properties
Mechanism of Action
Ecliptasaponin A has shown promising anticancer effects, particularly against non-small cell lung cancer (NSCLC). Research indicates that ES induces apoptosis through the activation of the apoptosis signal-regulating kinase 1 (ASK1) and c-Jun N-terminal kinase (JNK) pathways. These pathways are crucial for mediating cell death and autophagy in cancer cells. In vitro studies demonstrated that ES significantly inhibits the viability of NSCLC cell lines, such as H460 and H1975, leading to marked reductions in cell proliferation and increased apoptotic markers like cleaved caspases .
In Vivo Studies
In vivo experiments further support the efficacy of this compound. Mice treated with ES exhibited reduced tumor growth rates when subjected to NSCLC models, with doses of 25 mg/kg and 50 mg/kg demonstrating notable tumor suppression . The findings suggest that ES could serve as a novel therapeutic agent for lung cancer treatment, potentially enhancing the effectiveness of existing chemotherapy regimens .
Antiviral Activities
Zika Virus Inhibition
Recent studies have explored the antiviral potential of this compound against the Zika virus (ZIKV). Molecular docking studies showed that ES exhibits strong binding affinity to key viral proteins, indicating its potential as an antiviral agent. Specifically, it demonstrated a high score value of -8.6 kcal/mol against the human Axl receptor, which is implicated in ZIKV infection pathways . This suggests that ES could be developed into a therapeutic candidate for ZIKV-related diseases.
Cardioprotective Effects
Acute Myocardial Ischemia
This compound has also been investigated for its cardioprotective properties. A study highlighted its ability to protect heart tissues from acute ischemia-induced damage, suggesting that ES may mitigate oxidative stress and inflammation during myocardial infarction. This protective effect was linked to its anti-inflammatory properties, making it a candidate for further research in cardiovascular therapies .
Summary Table of Applications
Application | Mechanism | Model/Study Type | Key Findings |
---|---|---|---|
Anticancer | Induces apoptosis via ASK1/JNK pathway | In vitro & In vivo (NSCLC) | Significant reduction in tumor growth and cell viability |
Antiviral (Zika Virus) | Strong binding affinity to viral proteins | Molecular docking | High potential as an antiviral agent |
Cardioprotection | Reduces oxidative stress and inflammation | Acute myocardial ischemia model | Demonstrated protective effects on heart tissues |
Mechanism of Action
The mechanism of action of Ecliptasaponin A involves its interaction with various molecular targets, including enzymes and receptors. It modulates signaling pathways such as the NF-kB pathway, leading to anti-inflammatory effects. Additionally, it acts as an antioxidant by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Oleanolic Acid: The parent compound, known for its anti-inflammatory and hepatoprotective properties.
Ursolic Acid: A similar triterpenoid with comparable biological activities.
Betulinic Acid: Another triterpenoid with anticancer and antiviral properties.
Uniqueness
Ecliptasaponin A is unique due to the presence of the beta-D-glucopyranosyloxy group, which enhances its solubility and bioavailability. This modification allows for better absorption and efficacy in biological systems compared to its analogs.
Biological Activity
Ecliptasaponin A (ESA) is a pentacyclic triterpenoid saponin derived from the traditional medicinal herb Eclipta prostrata (Linn.). This compound has garnered attention for its diverse biological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects. This article explores the biological activity of ESA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Anti-Inflammatory Activity
Research indicates that ESA exerts significant anti-inflammatory effects, particularly in the context of acute myocardial infarction (AMI). A study demonstrated that ESA treatment reduced myocardial infarct size, decreased apoptosis in myocardial cells, and inhibited inflammatory cell infiltration. The underlying mechanism involves the inhibition of the HMGB1/TLR4/NF-κB signaling pathway, leading to decreased levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α .
Anti-Cancer Properties
ESA has shown promising results as an anti-cancer agent, particularly against non-small cell lung cancer (NSCLC). It induces apoptosis in cancer cells through the activation of the ASK1/JNK signaling pathway and promotes autophagy. Studies have reported that ESA treatment leads to cell shrinkage, nuclear condensation, and increased expression of apoptotic markers such as cleaved caspase-3. Furthermore, it alters autophagy-related proteins like Beclin-1 and P62/SQSTM1, indicating its role in regulating both apoptosis and autophagy in cancer cells .
Table 1: Summary of Biological Activities of this compound
Case Study 1: Cardiac Protection
In a controlled experiment involving animal models of AMI, ESA was administered prior to inducing ischemia. The results indicated a significant reduction in myocardial damage and inflammation. Histological analysis showed decreased necrosis and improved cardiac function post-treatment. These findings highlight ESA's potential as a therapeutic agent for protecting cardiac tissue during ischemic events .
Case Study 2: Lung Cancer Treatment
In vitro studies on NSCLC cell lines demonstrated that ESA treatment led to a marked decrease in cell viability and increased apoptotic activity. The combination of ESA with specific inhibitors for ASK1 and JNK resulted in reduced apoptotic events, suggesting that these pathways are critical for ESA's anti-cancer effects. This positions ESA as a promising candidate for further development in cancer therapies .
Properties
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,10S,12aR,14bR)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O9/c1-31(2)14-15-36(30(42)43)20(16-31)19-8-9-23-33(5)12-11-25(45-29-28(41)27(40)26(39)21(18-37)44-29)32(3,4)22(33)10-13-34(23,6)35(19,7)17-24(36)38/h8,20-29,37-41H,9-18H2,1-7H3,(H,42,43)/t20-,21-,22?,23-,24-,25+,26-,27+,28-,29+,33+,34-,35-,36-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDPEADEZMZKNM-SMJDYCQISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78285-90-2 | |
Record name | (3beta,16alpha)-3-(beta-D-Glucopyranosyloxy)-16-hydroxyolean-12-en-28-oic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078285902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.